molecular formula C10H15N3O2 B14556079 N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine CAS No. 62202-09-9

N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14556079
CAS No.: 62202-09-9
M. Wt: 209.24 g/mol
InChI Key: DCYBLBBCWFQNLT-UHFFFAOYSA-N
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Description

N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

62202-09-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(3-cyclohexyl-1-oxidoimidazol-1-ium-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H15N3O2/c14-11-6-10-7-12(15)8-13(10)9-4-2-1-3-5-9/h6-9,14H,1-5H2

InChI Key

DCYBLBBCWFQNLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=[N+](C=C2C=NO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine typically involves the condensation of cyclohexanone with an appropriate imidazole derivative under controlled conditions. One common method involves the use of ammonium acetate as a catalyst in a solvent-free microwave-assisted reaction . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, electrophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group and hydroxylamine moiety contribute to its unique properties compared to other imidazole derivatives.

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